molecular formula C7H11Br B072221 Bromomethylenecyclohexane CAS No. 1121-49-9

Bromomethylenecyclohexane

Cat. No.: B072221
CAS No.: 1121-49-9
M. Wt: 175.07 g/mol
InChI Key: OVYGOCFMWWWMBP-UHFFFAOYSA-N
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Description

Bromomethylenecyclohexane is an organic compound with the molecular formula C7H11Br. It is a derivative of cyclohexane, where a bromomethylene group is attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromomethylenecyclohexane can be synthesized through several methods. One common method involves the reaction of cyclohexanone with phosphorus tribromide (PBr3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate bromocyclohexanone, which is then dehydrobrominated to yield this compound.

Another method involves the reduction of gem-dibromides with dimethyl phosphite and potassium carbonate in 1,4-dioxane under an inert atmosphere at 80°C for 13 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Bromomethylenecyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the bromomethylene group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).

    Addition Reactions: Reagents such as hydrogen chloride (HCl), bromine (Br2), and iodine (I2) are commonly used.

    Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are typically employed.

Major Products Formed

    Substitution Reactions: Products include cyclohexyl alcohols, ethers, and amines.

    Addition Reactions: Products include haloalkanes and dihaloalkanes.

    Elimination Reactions: Products include cyclohexene and substituted cyclohexenes.

Scientific Research Applications

Bromomethylenecyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various cyclohexane derivatives.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bromomethylenecyclohexane involves its reactivity due to the presence of the bromomethylene group. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. The double bond in the bromomethylene group also makes it susceptible to addition reactions. These properties make this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (Bromomethyl)cyclohexane: Similar in structure but lacks the double bond in the bromomethylene group.

    Cyclohexylmethyl bromide: Another similar compound with a bromine atom attached to a methyl group on the cyclohexane ring.

Uniqueness

Bromomethylenecyclohexane is unique due to the presence of both a bromine atom and a double bond in the bromomethylene group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

bromomethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYGOCFMWWWMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CBr)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340518
Record name Bromomethylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-49-9
Record name Bromomethylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethylenecyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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